3-Aminopyridine-2,5-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1003710-26-6 |
|---|---|
Molecular Formula |
C5H6N2O2 |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
3-amino-5-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C5H6N2O2/c6-4-1-3(8)2-7-5(4)9/h1-2,8H,6H2,(H,7,9) |
InChI Key |
TUKZQFVRZYWVNV-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC=C1O)N |
Canonical SMILES |
C1=C(C(=O)NC=C1O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Aminopyridine 2,5 Diol
Strategies for De Novo Synthesis of the 3-Aminopyridine-2,5-diol Core
The construction of a highly substituted pyridine (B92270) ring, such as that in this compound, requires careful planning of the synthetic route to ensure correct regiochemistry and functional group tolerance. De novo synthesis strategies typically involve the condensation and cyclization of acyclic precursors.
The synthesis of substituted pyridines can be achieved through various established methods, which can be adapted for the specific target of this compound. Key strategies often involve the combination of a nitrogen source with multi-carbon fragments. For a dihydroxy-amino pyridine structure, precursors would need to contain the necessary oxygen and nitrogen functionalities or moieties that can be converted into them.
One potential approach involves the modification of classical methods like the Hantzsch pyridine synthesis, which traditionally combines an aldehyde, two equivalents of a β-ketoester, and an ammonia source. For the target molecule, precursors could include aminomalononitrile or cyanoacetamide derivatives, which provide the C2, C3, and amino group components. The remaining framework could be constructed from a 1,3-dicarbonyl compound or its equivalent, designed to incorporate the hydroxyl groups upon aromatization.
Modern synthetic methods offer alternative pathways. For instance, transition metal-catalyzed reactions, such as those involving palladium or manganese, have been developed for pyridine synthesis. organic-chemistry.org Another powerful strategy is the reduction of a substituted nitropyridine. For example, a suitably substituted 2,5-dihydroxynicotinic acid or its derivative could be nitrated at the 3-position, followed by reduction of the nitro group to an amine. Similarly, the reduction of 3-nitropyridine derivatives is a known route to 3-aminopyridines. orgsyn.orgchemicalbook.com
The table below outlines potential precursor types and the corresponding synthetic pathways that could be optimized for the synthesis of this compound.
| Precursor Type | Reaction Pathway | Key Features & Potential Optimizations |
| Acyclic Polycarbonyl Compounds & Ammonia Source | Modified Hantzsch Synthesis | Involves condensation and cyclization. Optimization would focus on precursor stability and controlling regioselectivity to achieve the 2,3,5-substitution pattern. |
| Substituted 2-chloropyridines | Nucleophilic Aromatic Substitution | A 2-chloro-3-amino-5-hydroxypyridine could undergo hydrolysis of the chloro group. Regioselective functionalization of trihalogenated pyridines can be a key strategy. mdpi.com |
| Functionalized Enamines | Oxidative Cyclization | Iodoxybenzoic acid-mediated oxidative cyclization of N-hydroxyalkyl enamines can yield substituted pyridines. organic-chemistry.org Precursors would need to be designed to incorporate the required functional groups. |
| Dienes containing Nitrogen | Ring-Closing Metathesis (RCM) | RCM followed by oxidation and deprotection can provide access to 3-aminopyridine (B143674) derivatives. organic-chemistry.org |
The formation of the pyridine ring is the crucial step in any de novo synthesis. The mechanism of this transformation dictates the final substitution pattern and yield.
In condensation-based syntheses, the mechanism typically involves a series of aldol-type reactions, Michael additions, and elimination steps. For example, in a Hantzsch-like synthesis, the reaction proceeds through the formation of an enamine and an α,β-unsaturated carbonyl compound, which then react. The resulting dihydropyridine intermediate is subsequently oxidized to the aromatic pyridine ring.
Electrocyclization reactions provide an elegant method for pyridine ring formation. A sequence involving a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, and a 6π-3-azatriene electrocyclization allows for a one-pot synthesis of polysubstituted pyridines from simple precursors like aldehydes and propargyl azide (B81097). organic-chemistry.org This pathway offers a high degree of convergence and control over the substitution pattern.
Another relevant mechanism is the intramolecular cyclization of hydrazones. For instance, a hydrazone formed from a diazonium salt and an active methylene compound can be cyclized under acidic conditions (e.g., using polyphosphoric acid) to yield a pyridazinone, which is a related nitrogen-containing heterocycle. mdpi.com Similar intramolecular cyclization strategies, possibly involving different functional groups, could be envisioned for the formation of the this compound core.
Achieving the specific 2,5-dihydroxy-3-amino substitution pattern requires excellent control over chemoselectivity. When multiple functional groups are present in the precursors, their relative reactivity must be managed to avoid side reactions. This is often accomplished through the use of protecting groups.
For example, the amino group can be protected as an amide or carbamate during steps that involve harsh acidic or basic conditions or strong oxidants. Similarly, hydroxyl groups might be protected as ethers (e.g., benzyl or silyl ethers) to prevent their reaction during steps targeting other parts of the molecule. The choice of protecting group is critical, as it must be stable to the reaction conditions and readily cleavable without affecting the final structure.
Regioselectivity is another major challenge. The synthesis must be designed to direct the substituents to the desired positions (2, 3, and 5). The inherent electronic properties of the chosen precursors and intermediates play a vital role. For example, the functionalization of pre-existing pyridine rings is heavily influenced by the directing effects of the substituents already on the ring. mdpi.com In a de novo synthesis, the cyclization strategy itself is the primary determinant of the final regiochemistry.
Derivatization and Selective Functionalization of this compound
The presence of three reactive sites on the this compound core allows for a wide range of chemical modifications. However, the similar nucleophilic nature of the amino and hydroxyl groups necessitates careful selection of reaction conditions to achieve selectivity.
The amino group at the C3 position is a primary aromatic amine and a potent nucleophile. It can readily undergo a variety of chemical transformations.
Acylation: The amino group can be acylated using acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding amides. This reaction is typically fast and high-yielding.
Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging due to the potential for overalkylation and competing N-alkylation of the pyridine ring nitrogen. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), provides a more controlled method for mono-alkylation.
Schiff Base Formation: The primary amino group can condense with aldehydes or ketones under dehydrating conditions to form imines, also known as Schiff bases. These imines can be stable or can be further reduced to secondary amines.
The table below summarizes common derivatization reactions for the amino group.
| Reaction Type | Reagents and Conditions | Product |
| Acylation | Acyl chloride or anhydride, base (e.g., pyridine) | N-(2,5-dihydroxy-pyridin-3-yl)amide |
| Sulfonylation | Sulfonyl chloride, base (e.g., pyridine) | N-(2,5-dihydroxy-pyridin-3-yl)sulfonamide |
| Alkylation (Reductive Amination) | Aldehyde or ketone, reducing agent (e.g., NaBH₃CN) | N-alkyl-3-amino-pyridine-2,5-diol |
| Schiff Base Formation | Aldehyde or ketone, acid catalyst, removal of water | N-(aryl/alkyl-methylene)-3-amino-pyridine-2,5-diol |
The two hydroxyl groups at the C2 and C5 positions behave as phenolic hydroxyls, rendering them acidic and nucleophilic. Their reactivity can be influenced by their position relative to the ring nitrogen. The C2-hydroxyl group, being ortho to the nitrogen, may exhibit different reactivity compared to the C5-hydroxyl group due to electronic effects and potential intramolecular hydrogen bonding. Achieving selective functionalization of one hydroxyl group over the other, or over the amino group, is a significant synthetic challenge. nih.gov
Esterification: The hydroxyl groups can be converted to esters using acyl chlorides, anhydrides, or carboxylic acids (under conditions like Fischer esterification or with coupling agents). To favor O-acylation over N-acylation, the reaction can be run under conditions where the more nucleophilic amino group is protonated (e.g., in acidic media).
Etherification: Formation of ethers can be achieved via the Williamson ether synthesis, where the hydroxyl groups are first deprotonated with a strong base (e.g., sodium hydride) to form alkoxides, which then react with an alkyl halide. Selective mono-etherification can be difficult to achieve.
Oxidation: Oxidation of the dihydroxy pyridine system could potentially lead to the formation of pyridine-quinones. The choice of oxidant and reaction conditions would be critical to control the outcome and avoid degradation of the ring.
Strategies for achieving selectivity include using protecting groups for the amino function or exploiting subtle differences in the pKa values of the two hydroxyl groups by carefully controlling the stoichiometry of the base used in etherification or esterification reactions.
Electrophilic and Nucleophilic Substitutions on the Pyridine Ring
The pyridine ring in this compound possesses a unique reactivity profile due to the presence of both electron-donating amino and hydroxyl groups. In general, the pyridine nucleus is electron-deficient compared to benzene, which typically makes electrophilic aromatic substitution challenging. However, the strong electron-donating nature of the amino and hydroxyl groups at the 3- and 2,5-positions, respectively, increases the electron density of the ring, thereby facilitating electrophilic attack. The substitution pattern is directed by these activating groups, with the most probable sites for electrophilic attack being the positions ortho and para to the amino group, namely the 4- and 6-positions.
Conversely, the pyridine ring is inherently activated towards nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, due to the electron-withdrawing effect of the ring nitrogen. The presence of good leaving groups, such as halogens, at these positions is typically a prerequisite for such reactions to occur. While the hydroxyl groups at the 2- and 5-positions are not ideal leaving groups, their conversion to better leaving groups, such as triflates, could render the molecule susceptible to nucleophilic attack. The outcome of nucleophilic substitution reactions on derivatives of this compound would be influenced by the specific reaction conditions and the nature of the incoming nucleophile.
The table below summarizes the expected reactivity of the this compound ring towards substitution reactions, based on general principles of pyridine chemistry.
| Reaction Type | Reactivity of Pyridine Ring | Influence of Substituents (-NH2, -OH) | Preferred Positions |
| Electrophilic Substitution | Deactivated | Activated | 4- and 6-positions |
| Nucleophilic Substitution | Activated | Further Activated (with appropriate leaving groups) | 2- and 4-positions |
Palladium- and Copper-Catalyzed Cross-Coupling Reactions
Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound to participate in these reactions, it would typically first need to be functionalized with a halide or triflate group to serve as the electrophilic partner. Halogenated aminopyridines are known to be effective substrates in a variety of cross-coupling reactions.
For instance, palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings could be employed to introduce new carbon-based functionalities onto the pyridine ring. acs.org Similarly, copper-catalyzed reactions, like the Ullmann condensation, are valuable for forming carbon-nitrogen and carbon-oxygen bonds.
Research on the palladium-catalyzed C,N-cross coupling of 3-halo-2-aminopyridines has demonstrated the feasibility of forming N-substituted-2,3-diaminopyridines. researchgate.netresearchgate.net These studies highlight the importance of ligand choice, with bulky, electron-rich phosphine ligands often being crucial for achieving high efficiency. The use of specific precatalysts, such as those derived from RuPhos and BrettPhos, in combination with a suitable base like LiHMDS, has proven effective for the coupling of unprotected 3-halo-2-aminopyridines with a range of primary and secondary amines. researchgate.netresearchgate.net These findings suggest that a halogenated derivative of this compound could similarly undergo such transformations.
The following table outlines potential cross-coupling reactions for a hypothetical halogenated this compound, based on established methodologies for similar compounds.
| Reaction Name | Catalyst System | Typical Coupling Partner | Bond Formed |
| Suzuki Coupling | Pd(0) catalyst, phosphine ligand | Boronic acid/ester | C-C |
| Heck Coupling | Pd(0) catalyst, phosphine ligand | Alkene | C-C |
| Sonogashira Coupling | Pd(0)/Cu(I) catalyst | Terminal alkyne | C-C |
| Buchwald-Hartwig Amination | Pd(0) catalyst, phosphine ligand | Amine | C-N |
| Ullmann Condensation | Cu(I) catalyst | Alcohol, amine, thiol | C-O, C-N, C-S |
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern synthetic chemistry is increasingly focused on the development of more efficient, safer, and environmentally benign methodologies. Advanced techniques such as microwave-assisted synthesis and flow chemistry, along with the development of novel catalysts and stereoselective approaches, are at the forefront of this evolution.
Microwave-Assisted Synthesis and Flow Chemistry Applications
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purities compared to conventional heating methods. The application of microwave-assisted synthesis to heterocyclic compounds, including pyridine derivatives, has been well-documented. For instance, the synthesis of various aminopyridine and pyridothiazepine derivatives has been shown to proceed more efficiently under microwave conditions. This suggests that the synthesis of this compound and its derivatives could be significantly optimized by employing microwave technology. The direct and rapid heating provided by microwaves can accelerate reaction rates and, in some cases, enable reactions that are not feasible under traditional heating.
Flow Chemistry Applications:
Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. The synthesis of pharmaceutical intermediates and active pharmaceutical ingredients is an area where flow chemistry has demonstrated significant impact. The application of flow chemistry to the synthesis of heterocycles is a growing field. While specific applications to this compound have not been reported, the principles of flow chemistry are broadly applicable. Reactions that are highly exothermic or involve hazardous reagents can be performed more safely in a continuous flow reactor due to the small reaction volumes and excellent temperature control. This would be particularly relevant for reactions such as nitration or halogenation of the pyridine ring, should such modifications of this compound be desired.
Stereoselective Synthesis Approaches for Chiral Analogs
The development of stereoselective synthetic methods is crucial for the preparation of chiral molecules, which are of paramount importance in medicinal chemistry and materials science. While this compound itself is achiral, the introduction of stereocenters to create chiral analogs could lead to compounds with novel biological activities.
Approaches to the stereoselective synthesis of chiral analogs of this compound could involve several strategies. One approach would be to start with a chiral precursor that already contains the desired stereochemistry. Another powerful method is asymmetric catalysis, where a chiral catalyst is used to induce stereoselectivity in a reaction. For example, the stereoselective synthesis of a chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand has been achieved with excellent stereoselectivity through an O2-mediated oxidative homocoupling reaction of a chiral pyridine N-oxide. This demonstrates that stereocontrol in the synthesis of pyridine-containing diols is achievable and could potentially be adapted for the synthesis of chiral derivatives of this compound.
Catalyst Development for this compound Transformations
The development of new and improved catalysts is a key driver of innovation in synthetic chemistry. For transformations involving this compound, catalyst design would be crucial for achieving high efficiency, selectivity, and functional group tolerance. As discussed in the context of cross-coupling reactions, the choice of ligand for palladium and copper catalysts is critical for modulating their reactivity and stability.
For a halogenated derivative of this compound, the development of catalysts that can operate under mild conditions and tolerate the presence of the amino and hydroxyl functional groups without the need for protecting groups would be highly desirable. This aligns with the principles of green chemistry, which favor atom economy and the reduction of derivatization steps. Research into ligands that can promote challenging cross-coupling reactions on electron-rich and potentially coordinating substrates like aminopyridines is an active area of investigation. The insights gained from studies on related aminopyridine systems would be invaluable for designing catalysts tailored for the specific transformations of this compound and its derivatives.
Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies
NMR spectroscopy serves as a powerful tool for investigating the detailed molecular structure of 3-Aminopyridine-2,5-diol in solution. mdpi.com The presence of multiple labile protons (on the amino and hydroxyl groups) and the potential for tautomerism and different conformations make one-dimensional and multi-dimensional NMR techniques essential for a complete structural assignment. nih.govrsc.org
The structure of this compound allows for several potential tautomeric forms, including keto-enol and amine-imine equilibria. The relative populations of these tautomers can be influenced by factors such as solvent polarity and temperature. NMR spectroscopy is uniquely suited to identify and quantify these different forms in solution. ruc.dk
Multi-dimensional NMR experiments are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of complex molecules like this compound, especially given the limited number of protons on the pyridine (B92270) ring and the potential for signal overlap. rsc.orgnih.gov These techniques spread the NMR information into two dimensions, resolving congestion and revealing correlations between different nuclei. wikipedia.org
Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show a cross-peak between the two aromatic protons on the pyridine ring, confirming their connectivity.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu This is a crucial experiment for assigning the carbon signals of the pyridine ring by linking them to their already-assigned protons. Carbons without attached protons, such as those bearing the amino and hydroxyl substituents, will not show a signal in the HSQC spectrum. youtube.com
Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. rsc.org This provides information about the molecule's three-dimensional structure and conformation. For this compound, NOESY could reveal spatial proximities between the protons of the amino/hydroxyl groups and the aromatic ring protons, offering insights into the preferred orientation of the substituents. researchgate.net
The combined application of these techniques allows for a comprehensive assignment of the molecular structure in solution.
Interactive Table: Application of 2D NMR for this compound Analysis
| 2D NMR Technique | Information Gained | Expected Correlations for this compound |
| COSY | ¹H-¹H scalar coupling (connectivity through 2-3 bonds) | Cross-peak between the two aromatic protons (H-4 and H-6). |
| HSQC | ¹H-¹³C direct correlation (one-bond connectivity) | Cross-peaks linking the aromatic protons to their respective carbons (C-4 and C-6). |
| HMBC | ¹H-¹³C long-range correlation (connectivity through 2-4 bonds) | Correlations from aromatic protons to neighboring quaternary carbons (e.g., H-4 to C-2, C-3, C-5). Correlations from NH₂/OH protons to ring carbons. |
| NOESY | ¹H-¹H spatial proximity (through-space correlation) | Correlations between substituent protons (NH₂, OH) and nearby ring protons, indicating preferred conformations. |
The structure of this compound is conducive to the formation of intramolecular hydrogen bonds, which can significantly influence its conformation and chemical properties. Potential hydrogen bonds include those between the 3-amino group and the 2-hydroxyl group, and between the 5-hydroxyl group and the pyridine ring nitrogen.
The presence of these hydrogen bonds can be investigated using NMR by observing several key parameters:
Chemical Shift of Labile Protons: Protons involved in hydrogen bonding are typically deshielded and resonate at a lower field (higher ppm value) in the ¹H NMR spectrum. nih.gov The chemical shifts of the NH and OH protons in this compound would be expected to be significantly downfield if they are involved in strong intramolecular hydrogen bonds. ruc.dk
Solvent Titration: Changing from a non-polar solvent like chloroform-d (B32938) (CDCl₃) to a hydrogen-bond-accepting solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) can help distinguish between intra- and intermolecular hydrogen bonds. mdpi.com The chemical shifts of protons involved in intramolecular hydrogen bonds are generally less sensitive to solvent changes compared to those involved in intermolecular hydrogen bonding with the solvent. researchgate.net
Temperature Dependence: The chemical shift of protons involved in hydrogen bonding often shows a strong dependence on temperature. A smaller temperature coefficient (Δδ/ΔΤ) for an NH or OH proton suggests it is participating in a strong intramolecular hydrogen bond, as it is shielded from exchange with the solvent. mdpi.com
Theoretical calculations using Density Functional Theory (DFT) can complement experimental NMR data by predicting the most stable conformations and quantifying the strength of hydrogen bonding interactions. ias.ac.in
The hydroxyl and amino protons of this compound are acidic and can undergo chemical exchange with other labile protons, such as residual water in the NMR solvent, or with deuterons if a deuterated protic solvent (like D₂O or CD₃OD) is used. The rate of this exchange influences the appearance of their signals in the ¹H NMR spectrum.
Fast Exchange: At room temperature, if the exchange is fast on the NMR timescale, the signals for the OH and NH₂ protons may appear as broad peaks or may not be observed at all.
Deuterium (B1214612) Exchange: Adding a few drops of deuterium oxide (D₂O) to the NMR sample will cause the signals from the OH and NH₂ protons to disappear as the protons are replaced by deuterons, which are not observed in ¹H NMR. This is a classic method to confirm the identity of labile proton signals.
Solvent Effects: The choice of NMR solvent can have a profound impact on the observed spectrum. researchgate.net Polar, hydrogen-bonding solvents like DMSO-d₆ can form strong intermolecular hydrogen bonds with the solute, potentially disrupting intramolecular bonds and shifting the tautomeric equilibrium. mdpi.com Non-polar solvents like CDCl₃ are less interactive and provide a better representation of the molecule's intrinsic conformational preferences. pitt.edupitt.edu The chemical shifts of aromatic protons can also be affected by aromatic solvents (e.g., toluene-d₈) due to anisotropic effects. epfl.ch
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Interactions
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions. These two methods are complementary and together offer a detailed vibrational fingerprint of this compound.
The IR and Raman spectra of this compound would be expected to exhibit a series of characteristic bands corresponding to the vibrations of its various functional groups. The assignment of these bands can be aided by comparison with related molecules and by theoretical DFT calculations. researchgate.netresearchgate.netnih.gov
Key expected vibrational modes include:
O-H and N-H Stretching: The stretching vibrations of the hydroxyl (O-H) and amino (N-H) groups are typically found in the high-frequency region of the spectrum (3500-3200 cm⁻¹). The N-H stretching of the primary amine group usually appears as two distinct bands corresponding to symmetric and asymmetric stretching modes. researchgate.net The position and shape of these bands are highly sensitive to hydrogen bonding.
C=O Stretching: If this compound exists in a keto tautomeric form (as a pyridinone), a strong C=O stretching band would be expected in the region of 1700-1650 cm⁻¹. The absence or presence of this band is a key indicator of the dominant tautomer in the solid state.
Pyridine Ring Vibrations: The pyridine ring gives rise to several characteristic stretching and bending vibrations. C=C and C=N stretching modes typically appear in the 1610-1430 cm⁻¹ region. researchgate.net In-plane and out-of-plane C-H bending modes are also characteristic of the substitution pattern.
C-O and C-N Stretching: The stretching vibrations for the C-O (hydroxyl) and C-N (amino) bonds are expected in the 1300-1000 cm⁻¹ region.
Interactive Table: Predicted Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| Asymmetric & Symmetric N-H Stretch | -NH₂ | 3500 - 3300 | Sensitive to hydrogen bonding. Often appears as two bands. |
| O-H Stretch | -OH | 3400 - 3200 | Broad band if involved in hydrogen bonding. |
| C-H Stretch | Aromatic C-H | 3100 - 3000 | Typically weak to medium intensity. |
| C=O Stretch | >C=O | 1700 - 1650 | Only present in keto tautomers. Strong intensity. |
| Ring C=C, C=N Stretch | Pyridine Ring | 1610 - 1430 | Multiple bands characteristic of the aromatic system. researchgate.net |
| N-H Bending (Scissoring) | -NH₂ | 1650 - 1580 | Can overlap with ring stretching modes. |
| O-H Bending | -OH | 1440 - 1395 | In-plane bending. |
| C-O Stretch | Ar-OH | 1260 - 1180 | Strong intensity. |
| C-N Stretch | Ar-NH₂ | 1340 - 1250 | Medium to strong intensity. |
| C-H Out-of-Plane Bend | Aromatic C-H | 900 - 675 | Position is indicative of the ring substitution pattern. |
In the solid state, molecules of this compound are expected to engage in extensive intermolecular hydrogen bonding, leading to self-assembly into higher-order structures. The amino and hydroxyl groups can act as both hydrogen bond donors and acceptors, while the pyridine nitrogen can act as a hydrogen bond acceptor. nih.govnih.gov
Vibrational spectroscopy is highly effective for studying these interactions:
Band Broadening and Red-Shifting: The formation of intermolecular hydrogen bonds typically causes the stretching bands of the involved groups (O-H and N-H) to broaden significantly and shift to lower wavenumbers (a red shift). dicp.ac.cn The magnitude of this shift often correlates with the strength of the hydrogen bond. mdpi.com For example, a sharp O-H band around 3600 cm⁻¹ in a dilute, non-polar solution would indicate a "free" hydroxyl group, whereas a very broad band centered around 3200 cm⁻¹ in the solid state would be strong evidence for extensive hydrogen bonding. nih.gov
Low-Frequency Modes: Intermolecular vibrations, such as the stretching and bending of the hydrogen bonds themselves, occur at low frequencies (typically below 200 cm⁻¹). These modes can sometimes be observed in the far-IR or Raman spectra and provide direct evidence of the collective vibrational modes within the crystal lattice.
The analysis of these spectral features provides critical insights into the crystal packing and the specific hydrogen-bonding motifs that govern the solid-state architecture of this compound.
Based on a comprehensive search of scientific literature and chemical databases, there is no publicly available experimental data for the specific compound "this compound" corresponding to the detailed analytical sections requested. The required information for High-Resolution Mass Spectrometry, X-ray Diffraction Crystallography, and UV-Vis Spectroscopy, including specific bond lengths, angles, supramolecular architectures, and electronic transitions, could not be located for this particular molecule.
Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings as per the provided outline. The creation of such an article would necessitate speculative or fabricated data, which would not meet the required standards of scientific accuracy.
Theoretical and Computational Chemistry of 3 Aminopyridine 2,5 Diol
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure of a molecule. DFT methods, such as those using the B3LYP functional with a basis set like 6-311++G(d,p), offer a balance of accuracy and computational cost for studying organic molecules. researchgate.netscirp.org Ab initio methods, while more computationally intensive, can provide highly accurate benchmark results. researchgate.net
Prediction of Molecular Geometry and Conformational Isomers
The first step in a computational study is to determine the molecule's most stable three-dimensional structure through geometry optimization. For 3-Aminopyridine-2,5-diol, the presence of rotatable bonds associated with the amino (-NH2) and two hydroxyl (-OH) groups suggests the existence of multiple conformational isomers.
Quantum chemical calculations would be employed to:
Identify Stable Conformers: A systematic conformational search would identify various energy minima on the potential energy surface. These conformers would differ in the orientation of the -NH2 and -OH groups.
Determine Relative Energies: The electronic energy of each conformer would be calculated to determine their relative stabilities. Intramolecular hydrogen bonding between the amino and hydroxyl groups, or between the hydroxyl groups and the pyridine (B92270) nitrogen, would likely play a significant role in stabilizing certain conformations.
Analyze Geometric Parameters: Key bond lengths, bond angles, and dihedral angles for the lowest energy conformer would be predicted. For instance, the planarity of the pyridine ring and the pyramidalization of the amino nitrogen would be of interest. nanobioletters.com
Table 4.1: Illustrative Predicted Geometric Parameters for a Hypothetical Conformer of this compound
| Parameter | Predicted Value (Illustrative) |
| C2-O bond length | 1.35 Å |
| C5-O bond length | 1.36 Å |
| C3-N bond length | 1.39 Å |
| O-C2-C3-N dihedral angle | 180.0° (planar) / 0° (planar) |
| H-N-C3-C4 dihedral angle | ~30° (non-planar amino group) |
Note: This data is illustrative and represents typical values for similar functional groups.
Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Maps
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Analysis: The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, with significant contributions from the lone pairs of the amino and hydroxyl groups. The LUMO would likely be distributed over the π-system of the pyridine ring. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity. scirp.org
Molecular Electrostatic Potential (MEP) Map: An MEP map visualizes the electrostatic potential on the electron density surface. It identifies regions of positive and negative potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively. For this compound, negative potential (typically colored red) would be expected around the electronegative oxygen and nitrogen atoms, while positive potential (blue) would be found near the hydrogen atoms of the amino and hydroxyl groups.
Table 4.2: Hypothetical FMO Energies and Reactivity Descriptors for this compound
| Parameter | Definition | Predicted Value (Illustrative) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.6 eV |
| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.3 eV |
| Softness (S) | 1 / (2η) | 0.22 eV-1 |
Note: This data is hypothetical, based on typical values for substituted pyridines.
pKa Predictions and Protonation State Modeling
The acidity and basicity of a molecule are quantified by its pKa values. This compound has multiple ionizable sites: the pyridine ring nitrogen, the amino group, and two hydroxyl groups. Computational methods can predict these pKa values with reasonable accuracy.
The process typically involves:
Calculating the Gibbs free energy of the neutral molecule and its protonated/deprotonated forms in the gas phase.
Calculating the solvation free energy for each species using a continuum solvation model (like CPCM or SMD). nih.govpeerj.com
Using a thermodynamic cycle to calculate the free energy change of the acid-base reaction in solution, from which the pKa is derived. nih.govresearchgate.net
Studies on aminopyridines have shown that computational methods can effectively predict how substituents influence the basicity of the pyridine nitrogen. nih.gov For this compound, the electron-donating amino and hydroxyl groups would be expected to increase the basicity (raise the pKa) of the pyridine nitrogen compared to unsubstituted pyridine.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solution Behavior
While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time, particularly in a solvent environment. An MD simulation would provide insights into:
Conformational Dynamics: MD can explore the conformational landscape of this compound in solution, showing transitions between different isomers and the flexibility of the molecule.
Solvation Structure: The simulation would reveal how water molecules arrange around the solute, forming hydrogen bonds with the amino and hydroxyl groups and the pyridine nitrogen. This is crucial for understanding its solubility and interactions in a biological context.
Intramolecular vs. Intermolecular Hydrogen Bonding: MD can quantify the persistence of intramolecular hydrogen bonds in competition with hydrogen bonds to water molecules, which influences the dominant conformation in solution.
Reaction Mechanism Elucidation via Transition State Theory and Energy Profile Calculations
To understand how this compound participates in chemical reactions, computational chemists can model the entire reaction pathway. This involves using methods based on Transition State Theory (TST). oberlin.edu
For a given reaction, such as electrophilic aromatic substitution or oxidation, the methodology would be:
Locate Reactants, Products, and Intermediates: The geometries of all species along the proposed reaction coordinate are optimized.
Find the Transition State (TS): The transition state is a first-order saddle point on the potential energy surface. Sophisticated algorithms are used to locate this structure, which represents the highest energy barrier of the reaction. rsc.org
Calculate the Energy Profile: By calculating the energies of the reactants, transition state, and products, an energy profile diagram can be constructed. The energy difference between the reactants and the transition state gives the activation energy (Ea), which is a key determinant of the reaction rate. oberlin.edu
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A critical application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate the accuracy of the computational model. aps.org
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net For this compound, this would allow for the assignment of specific peaks in an experimental IR or Raman spectrum to specific molecular motions, such as O-H stretching, N-H stretching, C=C and C=N ring stretching, and various bending modes.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov This provides insight into the electronic transitions (e.g., π→π* or n→π*) of the molecule.
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can also be calculated. These predicted values are invaluable for interpreting complex experimental NMR spectra and confirming the molecular structure. nanobioletters.com
Table 4.3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency |
| O-H Stretch | 3450 | (Not Available) |
| N-H Asymmetric Stretch | 3380 | (Not Available) |
| N-H Symmetric Stretch | 3310 | (Not Available) |
| C=N / C=C Ring Stretch | 1610 | (Not Available) |
| C-O Stretch | 1250 | (Not Available) |
Note: Calculated frequencies are often systematically overestimated and are typically scaled by a factor (~0.96-0.98) for better comparison with experimental data. Experimental data for this specific compound is not available.
The theoretical and computational chemistry toolkit offers a comprehensive approach to characterizing novel molecules like this compound. Through a combination of quantum chemical calculations and dynamic simulations, it is possible to predict its structural, electronic, reactive, and spectroscopic properties in great detail. While specific published data for this compound is scarce, the well-established methodologies described here provide a clear roadmap for its future in silico investigation, guiding and complementing potential experimental work.
Structure-Activity Relationship (SAR) Studies via Chemoinformatic Approaches (Excluding Clinical Implications)
While specific, dedicated chemoinformatic structure-activity relationship (SAR) studies on this compound are not extensively detailed in the available scientific literature, a robust understanding of its potential activities can be inferred from computational analyses of the broader aminopyridine class of compounds. Chemoinformatic approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling, are instrumental in elucidating how the structural and physicochemical properties of a molecule influence its biological or chemical interactions.
Research on various aminopyridine derivatives has consistently shown that the nature and position of substituents on the pyridine ring are critical determinants of activity. acs.orgnih.gov For the 3-aminopyridine (B143674) scaffold, key molecular descriptors that are often correlated with activity include steric bulk, hydrophobicity, and electronic properties of the substituents.
Influence of Substituent Properties
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), on related aminopyridine structures have provided valuable insights. These studies map the steric, electrostatic, and hydrophobic fields of molecules to understand their interaction with biological targets. For instance, in a study on aminopyridine conjugates, CoMFA models were dominated by steric fields, while CoMSIA models were primarily influenced by hydrophobic fields. acs.org
The findings from such computational models allow for the generation of predictive SAR insights. A generalized summary of substituent effects on the 3-aminopyridine ring, based on research into various derivatives, is presented below.
| Position of Substitution | Favorable Substituent Property | Inferred Impact on Activity |
| Position 2 | Hydrophobic / Bulky | Enhanced Activity acs.org |
| Position 5 | Non-hydrophobic / Polar | Hydrophobic groups are detrimental acs.org |
| Position 6 | Hydrophobic / Bulky | Enhanced Activity acs.org |
This interactive table summarizes general SAR trends for the 3-aminopyridine scaffold based on computational studies of its derivatives.
Applying these general principles to this compound, the presence of hydroxyl (-OH) groups at positions 2 and 5 is particularly significant. The hydroxyl group at position 2 introduces a polar, hydrogen-bonding capable moiety in a region where bulk can be tolerated. More critically, the hydroxyl group at position 5 aligns with the observation that non-hydrophobic or polar groups are favorable at this position for certain activities. acs.org The amino group (-NH2) at position 3 is the defining feature of the core structure and is known to be a key interaction point. nih.gov
Physicochemical Descriptors and Calculated Properties
Chemoinformatic analyses also rely on calculated physicochemical properties to predict the behavior of compounds. While experimental data for this compound is scarce, properties for the parent compound, 3-Aminopyridine, are well-documented and provide a baseline for computational models.
| Property | Value (for 3-Aminopyridine) | Source |
| Molecular Formula | C₅H₆N₂ | nist.gov |
| Molar Mass | 94.11 g/mol | nih.gov |
| XLogP3 | 0.1 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Polar Surface Area | 38.9 Ų | nih.gov |
This interactive table presents key calculated physicochemical properties for the parent compound, 3-Aminopyridine, which serve as a foundation for understanding its derivatives.
For this compound, the addition of two hydroxyl groups would be expected to significantly alter these properties. Specifically, it would:
Decrease Lipophilicity (LogP): The polar hydroxyl groups would make the molecule more hydrophilic, resulting in a lower LogP value.
Increase Hydrogen Bonding Capacity: The molecule would have three hydrogen bond donors (one from the amino group, two from the hydroxyl groups) and four acceptors (the ring nitrogen, the amino nitrogen, and two hydroxyl oxygens).
Increase Polar Surface Area (PSA): The addition of two hydroxyl groups would substantially increase the PSA, a key factor in predicting membrane permeability.
These chemoinformatic-derived insights suggest that the specific arrangement of amino and diol functionalities on the pyridine scaffold of this compound creates a molecule with distinct polarity and hydrogen-bonding capabilities. SAR analyses of related compounds indicate that the placement of polar hydroxyl groups, particularly at position 5, is a favorable structural feature for certain molecular interactions. acs.org These theoretical and computational approaches are therefore essential for predicting the compound's behavior and guiding further investigation, independent of any clinical context.
Reactivity and Reaction Mechanisms of 3 Aminopyridine 2,5 Diol
Acid-Base Chemistry and Tautomeric Equilibria in Various Media
The presence of acidic hydroxyl groups and a basic amino group, in addition to the pyridine (B92270) ring nitrogen, endows 3-Aminopyridine-2,5-diol with complex acid-base properties. The molecule can exist in various protonated or deprotonated states depending on the pH of the medium.
Furthermore, this compound can exhibit tautomerism. Tautomers are isomers of a compound which differ only in the position of protons and electrons. For this compound, several tautomeric forms are possible, including keto-enol and imine-enamine forms. The equilibrium between these tautomers is sensitive to the solvent and pH. For instance, in aqueous solutions, the equilibrium may shift to favor one tautomer over another. Studies on related dihydroxypyridine compounds have shown that stable tautomeric forms can include dienol, ketoenol, and diketo structures, with the specific equilibrium depending on the substitution pattern.
Possible Tautomeric Forms of this compound
| Tautomer Name | Key Structural Feature |
|---|---|
| Amine-Diol | The aromatic pyridine ring with -NH2 and -OH groups. |
| Imine-Keto-Enol | A non-aromatic ring with C=NH, C=O, and C=C-OH groups. |
Oxidation-Reduction Chemistry and Electrochemical Behavior
The electron-rich nature of this compound, due to its amino and hydroxyl substituents, suggests it is susceptible to oxidation. The oxidation of aminopyridines can be influenced by the pH and the specific oxidizing agent used. For the related compound 3-aminopyridine (B143674), one-electron oxidation has been shown to be relatively facile. doi.org A kinetic study on the oxidation of 3-aminopyridine by peroxomonosulfuric acid indicated that the reaction proceeds via a second-order mechanism, involving a nucleophilic attack of the amino nitrogen on the peroxo oxygen. researchgate.net
The electrochemical behavior of this compound would likely involve oxidation processes at the electron-rich ring. Electrochemical studies on similar structures, such as aminophenols, often show pH-dependent redox potentials. The oxidation could proceed through an "electron transfer + chemical reaction" (EC) mechanism, where the initial electron transfer is followed by subsequent chemical reactions of the generated radical or cationic species. nih.govsemanticscholar.org
Cycloaddition Reactions and Annulation Pathways
While specific cycloaddition reactions for this compound are not extensively documented, the pyridine scaffold can participate in such reactions, although often requiring activation. The electron-rich nature of the diol derivative might make it a suitable partner in certain cycloaddition reactions, potentially acting as the diene or dienophile component, or participating in 1,3-dipolar cycloadditions. nih.gov Annulation reactions, which involve the formation of a new ring fused to the existing pyridine ring, are a plausible pathway for creating more complex heterocyclic systems from this substrate. These reactions could be catalyzed by transition metals or proceed through organocatalytic routes. researchgate.net
Types of Cycloaddition Reactions
| Reaction Type | Description | Potential Role of this compound |
|---|---|---|
| [4+2] Cycloaddition (Diels-Alder) | A reaction between a conjugated diene and a dienophile to form a six-membered ring. mdpi.com | Could potentially act as either the diene or, if activated, the dienophile. |
| [3+2] Cycloaddition | A reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. uchicago.edu | The molecule could be modified to act as a dipolarophile. |
Electrophilic and Nucleophilic Reactivity at Specific Sites
The pyridine ring is generally considered electron-deficient and thus unreactive towards electrophilic substitution but reactive towards nucleophilic substitution. uoanbar.edu.iq However, the presence of the strongly activating amino (-NH2) and hydroxyl (-OH) groups dramatically alters this reactivity. These groups increase the electron density of the ring, making it much more susceptible to electrophilic attack.
Electrophilic Reactivity : The -NH2 and -OH groups are ortho-, para-directing activators. In this compound, the positions ortho and para to these activating groups (C4 and C6) are expected to be the most nucleophilic and therefore the primary sites for electrophilic substitution reactions like halogenation, nitration, and sulfonation.
Nucleophilic Reactivity : While the activated ring is less prone to standard nucleophilic aromatic substitution, the amino group itself is a nucleophilic site. It can react with electrophiles such as acyl chlorides or alkyl halides. The mechanism of oxidation for 3-aminopyridine involves the nucleophilic attack of the amino nitrogen. researchgate.net The hydroxyl groups can also act as nucleophiles after deprotonation.
Predicted Reactivity at Specific Ring Positions
| Ring Position | Activating/Deactivating Groups' Influence | Predicted Reactivity |
|---|---|---|
| C4 | Ortho to -NH2, Para to 5-OH | Highly activated for electrophilic attack. |
| C6 | Ortho to 5-OH, Para to -NH2 | Highly activated for electrophilic attack. |
| N1 (Ring Nitrogen) | Basic site | Site of protonation and alkylation. |
Catalytic Reactivity and Potential as Organocatalyst
The structural motifs within this compound, specifically the pyridine nitrogen and the amino group, suggest potential applications in catalysis. Pyridine and its derivatives are widely used as basic organocatalysts. The amino group can participate in forming imines or enamines, which are key intermediates in many organocatalytic cycles.
While the direct use of this compound as a catalyst is not well-documented, related aminopyridine structures are employed in synthetic methodologies. For instance, 2-aminopyridines can be used in rhodium(III)-catalyzed C-H activation and annulation reactions to synthesize fused heterocyclic systems. nih.gov The combination of a Lewis basic pyridine nitrogen and a nucleophilic/hydrogen-bond-donating amino group could enable this compound to act as a bifunctional catalyst in certain transformations.
The performed searches focused on identifying studies related to:
Ligand properties and chelation behavior of this compound.
Synthesis and characterization of transition metal, main group, or lanthanide/actinide complexes with this compound.
Structural details, such as coordination geometry and bond parameters, of any such complexes.
The absence of results for this specific compound prevents the creation of a scientifically accurate article that adheres to the provided outline. The introduction of two hydroxyl groups onto the 3-aminopyridine framework would significantly alter its electronic and steric properties, making analogies to the simpler, well-studied 3-aminopyridine ligand speculative and scientifically unsound for the purposes of this article.
Therefore, the requested article focusing solely on the chemical compound “this compound” cannot be generated at this time due to a lack of available research data.
No Information Available for Metal Complexes of this compound
Following a comprehensive search of scientific literature and chemical databases, no research findings or data could be located for metal complexes of the specific compound "this compound." The searches focused on the electronic, magnetic, and optical properties of its metal complexes, as well as mechanistic studies of any potential metal-mediated transformations and catalytic applications.
The absence of published literature on this specific compound prevents the generation of an article covering the requested topics. Information available for related compounds, such as 3-aminopyridine or other aminopyridine derivatives, cannot be substituted, as the electronic and steric properties of the hydroxyl groups at the 2- and 5-positions would significantly alter the coordination chemistry and subsequent properties of any metal complexes formed.
Therefore, the content for the following sections cannot be provided:
Coordination Chemistry and Metal Complex Formation with 3 Aminopyridine 2,5 Diol6.4. Electronic, Magnetic, and Optical Properties of Metal Complexes6.5. Mechanistic Studies of Metal Mediated Transformations and Catalysis
Without primary or secondary research sources detailing the synthesis and characterization of metal complexes with 3-Aminopyridine-2,5-diol, any discussion of their properties or catalytic behavior would be purely speculative and would not meet the required standards of scientific accuracy.
Biological Interactions: Mechanistic and Molecular Perspectives Excluding Clinical Data
Investigation of Molecular Recognition and Binding Mechanisms with Biomolecules
The interaction of aminopyridine derivatives with biomolecules such as enzymes, receptors, and nucleic acids is a critical determinant of their biological activity. These interactions are governed by the principles of molecular recognition, where the specific three-dimensional structure and chemical properties of the aminopyridine core and its substituents dictate the binding affinity and specificity.
The binding affinity of aminopyridine compounds to their biological targets has been quantified using various biophysical techniques. For instance, derivatives of 4-aminopyridine (B3432731) (4AP) are known potassium (K+) channel blockers. A novel derivative, 3-fluoro-5-methylpyridin-4-amine (B577076) (5Me3F4AP), has demonstrated comparable potency to 4AP and another tracer, 3-fluoro-4-aminopyridine (3F4AP), in blocking voltage-gated K+ (Kv) channels. nih.gov These compounds are thought to bind from the intracellular side to the channels exposed during axonal demyelination. nih.gov
In the context of enzyme inhibition, certain 2-aminopyridine (B139424) derivatives show high potency and selectivity for neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative disorders. nih.govnih.gov For example, compound 19c , a 2-aminopyridine derivative, exhibits K_i values of 55 nM for human nNOS, with over 1000-fold selectivity against the endothelial isoform (eNOS). nih.gov Similarly, 3-aminopyrid-2-ones have been identified as potent and selective inhibitors of Interleukin-2 inducible T-cell kinase (Itk), a key target for autoimmune and allergic diseases.
Furthermore, the aminopyridine scaffold can be functionalized to target specific biomolecular motifs. 6-Aminopyridine-3-boronic acid, for example, has been shown to exhibit a high affinity for cis-diol-containing biomolecules, a feature that can be exploited for selective enrichment and analysis. rsc.orgresearchgate.net The binding affinities of synthetic peptides containing pyridine-2-carboxamide moieties to the minor groove of DNA have also been characterized, demonstrating that these molecules can bind specific DNA sequences as dimers. nih.gov
Computational methods, particularly molecular docking, have provided significant insights into the binding modes of aminopyridine derivatives at an atomic level. These studies reveal the specific interactions that stabilize the ligand-biomolecule complex, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
Docking studies of 2-aminopyridine derivatives with Staphylococcus aureus proteins have identified key interactions. For instance, one derivative formed strong conventional hydrogen bonds with GLU(A:58) and THR(A:173) residues in the active site, alongside a Pi-Sigma interaction with ASN(A:54). mdpi.com Similarly, docking simulations of novel heterocyclic compounds incorporating pyridine (B92270) moieties against the cyclooxygenase-2 (COX-2) enzyme have elucidated their binding poses and interactions within the active site. mdpi.com
Molecular docking of 4-(Thien-2-yl)-3-aminopyridine-2(1H)-one derivatives has been used to predict their antithrombotic activity, showing that the presence of a thiourea (B124793) fragment increases the affinity for the target protein through interactions with residues like CYS191, GLY193, and ASP194. researchgate.net In another study, pyridinyl-1,3,5-triazine hybrids were docked into the active site of the urease enzyme, revealing a pi-cation interaction between the pyridine moiety and a Ni2+ ion, as well as a hydrogen bond with the Arg 339 residue. nih.gov These computational models are crucial for understanding structure-activity relationships and for the rational design of more potent and selective aminopyridine-based molecules. mdpi.comnih.govnih.gov
Enzymatic Modulation Studies: Focus on Mechanism of Action
Aminopyridine derivatives can modulate the activity of enzymes through various mechanisms, most commonly by acting as inhibitors. The 2-aminopyridine moiety is often considered a bioisostere of a guanidine (B92328) group, enabling it to mimic substrates like L-arginine. This is a key mechanism for the inhibition of nitric oxide synthases (NOS), where the aminopyridine group forms crucial hydrogen bonds with a glutamate (B1630785) residue in the active site. nih.gov Some double-headed aminopyridine inhibitors were found to bind to both the substrate and the pterin (B48896) cofactor site in nNOS, demonstrating a complex inhibitory mechanism. nih.gov
The mechanism for other enzymes has also been explored. For 3-aminopyrid-2-ones that inhibit Itk, the interaction likely occurs at the ATP-binding pocket of the kinase. In the case of 6-Hydroxy-3-succinoyl-pyridine (HSP) 3-monooxygenase (HspB), an enzyme from Pseudomonas putida, the mechanism involves the reaction of a C(4a)-hydroperoxyflavin intermediate with the pyridine substrate. This leads to pyridine-ring β-hydroxylation and subsequent carbon-carbon bond cleavage, producing 2,5-dihydroxypyridine (B106003) and succinate. nih.gov This detailed mechanistic study highlights the role of pyridine derivatives as substrates in enzymatic reactions.
Cellular Uptake and Intracellular Distribution Mechanisms
The ability of a compound to cross the cell membrane and reach its intracellular target is fundamental to its biological effect. The cellular uptake of aminopyridine derivatives can occur through several mechanisms, including passive diffusion and active transport processes like endocytosis. mdpi.comnih.gov
The investigational anticancer drug Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) possesses intrinsic fluorescence, which has been utilized to monitor its uptake and distribution within living human cancer cells via fluorescence microscopy. rsc.orgresearchgate.netunivie.ac.at Studies with Triapine and its zinc(II) complex revealed that these compounds accumulate within the cell, with a notable localization in the nucleoli, as confirmed by co-staining with the nucleolar protein fibrillarin. researchgate.net
The physicochemical properties of aminopyridine derivatives significantly influence their cellular uptake. For instance, 5Me3F4AP, a derivative of 4-aminopyridine, is more lipophilic and exists in both neutral and protonated forms at physiological pH. The neutral form can cross the blood-brain barrier via passive diffusion, and membrane permeability assays have shown it crosses an artificial brain membrane about three times faster than its less lipophilic counterpart, 3F4AP. nih.gov The intracellular distribution can be further tailored by conjugating the aminopyridine core to biomolecular carriers like cholic acid, which can modulate its accumulation in different cellular compartments in both bacterial and mammalian cells. nih.gov
General mechanisms for the cellular entry of nanocarriers, which can be relevant for formulated aminopyridine drugs, include phagocytosis, macropinocytosis, and clathrin- or caveolae-mediated endocytosis. mdpi.comnih.govrsc.org The specific pathway taken often depends on the size, charge, and surface functionalization of the particle or molecule.
Pathway Inhibition or Activation Studies at a Molecular Level
By modulating the activity of key enzymes or receptors, aminopyridine derivatives can influence entire signaling pathways. The inhibition of Itk by 3-aminopyrid-2-ones directly interferes with T-cell receptor (TCR) signaling. Since Itk is crucial for transmitting signals to downstream effectors like PLC-γ, its inhibition can reduce T-cell proliferation and the secretion of various cytokines, thereby attenuating the inflammatory responses characteristic of autoimmune and allergic diseases.
Similarly, the selective inhibition of nNOS by 2-aminopyridine derivatives impacts nitric oxide (NO) signaling pathways. nih.govnih.gov Overproduction of NO by nNOS is implicated in the pathophysiology of various neurological diseases. By blocking this enzyme, these inhibitors can mitigate the downstream effects of excessive NO, offering a potential molecular strategy for managing neurodegeneration. nih.gov
The interaction of boronic acid derivatives of aminopyridine with cis-diol-containing biomolecules, such as monosaccharides, suggests a potential to interfere with pathways involving glycoproteins and cellular signaling that rely on carbohydrate recognition. nih.gov While direct pathway inhibition studies for 3-Aminopyridine-2,5-diol are not available, its structure suggests it could potentially interact with pathways involving hydroxylation or catecholamine metabolism, though this remains speculative.
Role in Biochemical Cycles and Metabolic Intermediates (Hypothetical and Investigative)
Aminopyridine derivatives can serve as intermediates in metabolic pathways. A clear example is the bacterial degradation of nicotine (B1678760), where 6-Hydroxy-3-succinoyl-pyridine is a key intermediate. The enzyme HspB hydroxylates this compound to yield 2,5-dihydroxypyridine, which is further processed in the metabolic pathway. nih.gov
Furthermore, aminopyridine-based compounds are subject to metabolic transformations in vivo. The PET tracer [18F]3-fluoro-4-aminopyridine is readily metabolized by the cytochrome P450 enzyme CYP2E1. The primary metabolites have been identified as 5-hydroxy-3F4AP (4-amino-5-fluoroprydin-3-ol) and 3F4AP N-oxide, demonstrating the role of these derivatives as metabolic precursors. nih.gov
Hypothetically, the structure of this compound, featuring a dihydroxylated pyridine ring, suggests it could be a metabolic product of a parent aminopyridine compound through enzymatic hydroxylation. The diol arrangement might make it a substrate for enzymes like dioxygenases, which are involved in the cleavage of aromatic rings in various catabolic pathways. The cis-diol functionality also implies a potential interaction with enzymes or cofactors that recognize such motifs, possibly integrating it into carbohydrate metabolism or signaling pathways that utilize boronate chemistry. rsc.org Additionally, the cofactor thiamin diphosphate (B83284) (ThDP) is involved in complex enzymatic reactions, including C-C bond formation and cleavage. researchgate.netresearchwithrutgers.com While a direct link is not established, it is conceivable that aminopyridine derivatives could interact with or be processed by such complex enzyme systems in various biochemical cycles.
Compound Names
| Compound Name | Abbreviation |
| This compound | - |
| 2-Aminopyridine | 2AP |
| 3-Aminopyridine (B143674) | 3AP |
| 4-Aminopyridine | 4AP |
| 3-fluoro-4-aminopyridine | 3F4AP |
| 3-fluoro-5-methylpyridin-4-amine | 5Me3F4AP |
| 6-Aminopyridine-3-boronic acid | - |
| 6-Hydroxy-3-succinoyl-pyridine | HSP |
| 2,5-dihydroxypyridine | 2,5-DHP |
| Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) | 3-AP |
| Pyridine-2-carboxamidonetropsin | 2-PyN |
| 1-methylimidazole-2-carboxamidonetropsin | 2-ImN |
| 4-(Thien-2-yl)-3-aminopyridine-2(1H)-one | - |
| 4-amino-5-fluoroprydin-3-ol | 5-hydroxy-3F4AP |
| 4-amino-3-fluoropyridine 1-oxide | 3F4AP N-oxide |
Data Tables
Table 1: Biophysical Characterization of Aminopyridine Derivatives
| Compound Class/Derivative | Biomolecular Target | Binding Affinity/Potency Metric | Reference |
|---|---|---|---|
| 2-Aminopyridine derivative (19c) | Human Neuronal Nitric Oxide Synthase (nNOS) | K_i = 55 nM | nih.gov |
| Double-headed aminopyridine (3j) | Neuronal Nitric Oxide Synthase (nNOS) | IC_50 = 5 µM (cell-based assay) | nih.gov |
| 3-fluoro-5-methylpyridin-4-amine (5Me3F4AP) | Voltage-gated K+ channels (Kv) | Potency comparable to 4-Aminopyridine | nih.gov |
| Pyridine-2-carboxamidonetropsin (2-PyN) | DNA (5'-TGTCA-3' site) | K_a = 2.7 x 10^5 M^-1 | nih.gov |
| 6-Aminopyridine-3-boronic acid | cis-diol-containing biomolecules | High affinity at pH 5.0 | rsc.org |
Table 2: Computational Modeling of Aminopyridine-Biomolecule Interactions
| Aminopyridine Derivative | Target Protein | Key Interacting Residues | Interaction Types | Reference |
|---|---|---|---|---|
| 2-Aminopyridine derivative | S. aureus protein (4URM) | GLU(A:58), THR(A:173), ASN(A:54) | Hydrogen bond, Pi-Sigma | mdpi.com |
| 4-(Thien-2-yl)-3-aminopyridine-2(1H)-one derivative | Thrombosis-related protein | CYS191, GLY193, ASP194 | Hydrogen bond | researchgate.net |
| Pyridinyl-1,3,5-triazine hybrid (6g) | B. pasteurii urease | Arg 339, Ni2+ ion | Hydrogen bond, Pi-cation | nih.gov |
| Novel Pyridine Derivative (12) | Cyclooxygenase-2 (COX-2) | Not specified | Favorable binding affinities | mdpi.com |
Advanced Materials Science Applications and Functionalization
Integration into Polymer Architectures and Composites
The bifunctional nature of 3-aminopyridine-2,5-diol, possessing both nucleophilic amino and hydroxyl groups, allows for its integration into various polymer backbones through several polymerization techniques. The amino group can readily participate in step-growth polymerization reactions, such as polycondensation with carboxylic acids, acyl chlorides, or isocyanates, to form polyamides, polyimides, or polyureas, respectively. Similarly, the hydroxyl groups can react with isocyanates to form polyurethanes or with epoxides to create epoxy resins.
The incorporation of the pyridyl nitrogen atom and the additional hydroxyl and amino substituents into the polymer structure can impart desirable properties to the resulting materials. These include enhanced thermal stability, improved mechanical strength, and altered solubility characteristics. The rigid pyridine (B92270) ring can contribute to a higher glass transition temperature and increased stiffness of the polymer chains.
Furthermore, this compound can be utilized as a functional monomer or a cross-linking agent in the synthesis of polymer composites. Its ability to form strong interactions with filler materials, such as silica (B1680970) or metal oxides, through hydrogen bonding or coordination, can lead to improved dispersion of the filler within the polymer matrix and enhanced interfacial adhesion. This, in turn, can significantly improve the mechanical and thermal properties of the composite material. Over the past few decades, the optimization of polymer properties through the design of functionalized fillers has attracted increasing attention. researchgate.net
Table 1: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Reacting Functional Group(s) on Monomer | Potential Co-monomer(s) |
| Polyamide | Amino group | Dicarboxylic acids, Diacyl chlorides |
| Polyurethane | Amino and/or Hydroxyl groups | Diisocyanates |
| Polyimide | Amino group | Dianhydrides |
| Epoxy Resin | Amino and/or Hydroxyl groups | Epoxides |
This table is generated based on the known reactivity of amino and hydroxyl functional groups and is intended to show potential, not experimentally confirmed, polymerizations involving this compound.
Applications in Sensor Technologies (e.g., chemosensors, pH sensors)
The aminopyridine scaffold is a well-established platform for the development of chemosensors due to the ability of the pyridine nitrogen and the amino group to coordinate with metal ions and other analytes. The presence of two hydroxyl groups in this compound is expected to enhance its sensing capabilities by providing additional binding sites and modulating the electronic properties of the aromatic ring.
Derivatives of 3-aminopyridine (B143674) have been successfully employed as sensitive and selective chemosensors for the detection of various metal ions. For instance, a Schiff base synthesized from 3-aminopyridine has demonstrated high selectivity for Cu(II), Al(III), and Fe(III) ions through colorimetric and fluorescent detection methods. The coordination of the metal ions with the imine nitrogen and the pyridine nitrogen atoms leads to a measurable change in the photophysical properties of the sensor molecule.
The hydroxyl groups in this compound can act as proton donors or acceptors, making the compound a potential candidate for pH sensing applications. Changes in the protonation state of the hydroxyl and amino groups, as well as the pyridine nitrogen, would alter the electronic structure of the molecule, leading to changes in its absorption and fluorescence spectra. This pH-dependent optical response can be harnessed for the development of sensitive pH sensors.
Table 2: Potential Sensing Applications of this compound
| Sensor Type | Target Analyte | Potential Detection Mechanism |
| Chemosensor | Metal Ions (e.g., Cu²⁺, Fe³⁺, Al³⁺) | Coordination with amino, hydroxyl, and pyridine nitrogen groups leading to colorimetric or fluorometric changes. |
| pH Sensor | Protons (H⁺) | Protonation/deprotonation of functional groups causing shifts in absorption or fluorescence spectra. |
This table outlines potential applications based on the functional groups of this compound and related aminopyridine-based sensors.
Surface Functionalization for Coatings and Interface Chemistry
The amino and hydroxyl groups of this compound serve as effective anchor points for the functionalization of various surfaces, enabling the tailoring of surface properties for specific applications in coatings and interface chemistry. These functional groups can form covalent bonds or strong non-covalent interactions with a wide range of substrates, including metal oxides, silica, and polymers.
Surface modification can be achieved through techniques such as silanization, where the amino or hydroxyl groups react with silane (B1218182) coupling agents to form a stable linkage to the surface. For example, aminosilanes are commonly used to introduce amine functionalities onto surfaces, which can then be further modified. nih.gov This approach allows for the creation of surfaces with controlled wettability, adhesion, and biocompatibility. The functionalization of surfaces with chemical groups like carboxyl, amine, and hydroxyl is a crucial step in anchoring molecules to a platform. nih.gov
In the context of coatings, the incorporation of this compound can enhance adhesion to the substrate and improve the corrosion resistance of metal surfaces. The pyridine nitrogen and the amino group can coordinate with metal ions on the surface, forming a protective layer that inhibits corrosion. The hydroxyl groups can participate in cross-linking reactions within the coating formulation, leading to a more durable and robust finish.
Supramolecular Assemblies and Nanomaterials Development
The ability of this compound to participate in multiple hydrogen bonding interactions through its amino and hydroxyl groups, as well as the potential for π-π stacking interactions involving the pyridine ring, makes it an excellent building block for the construction of supramolecular assemblies. Supramolecular chemistry focuses on the weaker and reversible non-covalent interactions between molecules, such as hydrogen bonding, metal coordination, and π-π interactions. wikipedia.org
Through self-assembly processes, molecules of this compound can organize into well-defined one-, two-, or three-dimensional structures, such as wires, sheets, or porous networks. The specific architecture of these assemblies can be controlled by factors such as solvent polarity, temperature, and the presence of other interacting molecules.
These supramolecular structures can serve as templates or scaffolds for the development of novel nanomaterials. For instance, the coordination of metal ions within a self-assembled network of this compound could lead to the formation of metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, and separation. The understanding of non-covalent interactions is crucial for designing and creating such functional materials.
Photophysical and Optoelectronic Properties in Material Design
The photophysical and optoelectronic properties of pyridine derivatives are of significant interest for their potential applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The electronic properties of this compound are influenced by the interplay of the electron-donating amino and hydroxyl groups and the electron-withdrawing pyridine ring.
The introduction of substituents on the pyridine ring can significantly alter the absorption and emission characteristics of the molecule. For instance, studies on 3-aminopyridin-2(1H)-ones, which share a similar core structure, have revealed that these compounds can be effective phosphors with high quantum yields. The photophysical properties of these molecules are sensitive to the nature and position of the substituents.
Future Directions and Emerging Research Avenues for 3 Aminopyridine 2,5 Diol
Exploration of Unconventional Synthetic Strategies
While classical methods for pyridine (B92270) synthesis are well-established, the future lies in developing more efficient, selective, and unconventional strategies to access complex derivatives of 3-Aminopyridine-2,5-diol. These novel methods are crucial for building libraries of analogues for screening and for introducing chemical functionalities that are difficult to achieve through traditional means.
Late-Stage C-H Functionalization: A significant breakthrough would be the development of methods for the direct and regioselective functionalization of the pyridine ring's C-H bonds at a late stage in a synthetic sequence. This approach avoids the need for pre-functionalized starting materials and allows for the rapid diversification of complex molecules. innovations-report.com Researchers have begun to develop strategies for the difficult-to-access "meta-position" functionalization of pyridines by using temporary de-aromatization, which reverses the electronic properties of the ring and allows for the introduction of various functional groups. innovations-report.com
Biocatalysis and Flow Chemistry: The use of enzymes (biocatalysis) offers a green alternative to traditional chemical catalysts, providing high selectivity under mild reaction conditions. mdpi.com Integrating biocatalysis with continuous flow technology can enhance productivity, improve process control, and allow for the safe handling of reactive intermediates. polimi.itrsc.orgnih.gov Future work could focus on discovering or engineering enzymes capable of regioselectively hydroxylating or aminating pyridine precursors to form this compound. Chemoenzymatic cascades in a flow system, which couple chemical and biological catalysts, could streamline the synthesis of complex derivatives from simple building blocks. ucl.ac.uk
Reductive Functionalization: Moving beyond aromatic substitution, the reductive functionalization of the pyridine ring generates non-aromatic intermediates like enamines and cyclic amines. acs.org Trapping these intermediates with various reagents offers a powerful method for creating novel, three-dimensional structures that are inaccessible through conventional means. This strategy could be applied to this compound to create saturated heterocyclic scaffolds with unique biological and material properties. acs.org
| Synthetic Strategy | Description | Potential Advantages for this compound |
| C-H Functionalization | Direct modification of carbon-hydrogen bonds on the pyridine ring. | Rapid diversification of derivatives without de novo synthesis. innovations-report.com |
| Biocatalysis | Use of enzymes to catalyze specific reactions. | High stereoselectivity, mild reaction conditions, reduced waste. mdpi.com |
| Flow Chemistry | Performing reactions in a continuously flowing stream. | Improved safety, scalability, and integration of multiple steps. rsc.orgnih.gov |
| Reductive Functionalization | Partial or full reduction of the pyridine ring followed by reaction. | Access to novel, saturated, and 3D-scaffolds. acs.org |
High-Throughput Screening for Novel Reactivity and Interactions
High-throughput screening (HTS) is a powerful technology that automates the testing of vast numbers of compounds to identify "leads" with desired biological or chemical properties. guidechem.com Applying HTS to libraries of compounds derived from this compound could rapidly uncover new applications in drug discovery and beyond.
The core of HTS involves miniaturization, robotics, and automated data acquisition to screen compound libraries against a specific target. guidechem.com For this compound, this would involve synthesizing a diverse library of related molecules with varied substituents. This library would then be screened against a wide array of biological targets, such as enzymes or cellular receptors, to identify compounds that modulate their activity.
A particularly promising avenue is the development of derivatives that can act as fluorescent probes. nih.govnih.gov The inherent electronic properties of the aminopyridine scaffold can be tuned to create molecules that exhibit fluorescence upon binding to a specific biological target or undergoing a specific chemical reaction. nih.gov Such "turn-on" probes are invaluable tools in chemical biology for imaging and sensing applications. An aminopyridine substituted with an azide (B81097) group, for instance, could be used in "click-and-probing" experiments to label proteins and other biomolecules. nih.govnih.gov
Advanced Computational Tools for Predictive Design and Property Optimization
Computational chemistry and artificial intelligence (AI) are revolutionizing chemical research by enabling the in silico design and optimization of molecules before they are synthesized in the lab. These tools can predict a wide range of properties, saving significant time and resources.
Quantum Chemistry (DFT): Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. nih.gov For derivatives of this compound, DFT can be used to calculate heats of formation, analyze molecular orbitals to understand reactivity, and predict thermal stability. nih.gov This information is crucial for designing new compounds with desired electronic or energetic properties.
In Silico ADMET Prediction: In drug discovery, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of a compound is critical. Computational tools can analyze a molecule's structure and predict its pharmacokinetic characteristics, helping to identify candidates with good drug-like properties early in the design process. nih.govresearchgate.net
Machine Learning and AI: Artificial intelligence is being used to accelerate the optimization of chemical reactions and the design of novel compounds. technologynetworks.compreprints.org An AI system can analyze data from a small set of initial experiments and then predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield, reducing the need for extensive trial-and-error experimentation. technologynetworks.com Furthermore, generative AI models can design entirely new molecules with a desired profile of properties, guiding synthetic chemists toward the most promising candidates for lead optimization. preprints.orgnih.govresearchgate.net
| Computational Tool | Application for this compound | Predicted Properties |
| Density Functional Theory (DFT) | Design of novel derivatives with specific electronic characteristics. | Geometrical structure, electronic properties, heat of formation, stability. nih.gov |
| Molecular Docking | Predicting the binding mode of derivatives to biological targets (e.g., proteins). | Binding affinity, interaction patterns, potential as an inhibitor. nih.govresearchgate.net |
| ADMET Prediction | Evaluating drug-likeness and potential pharmacokinetic issues. | Solubility, bioavailability, toxicity, metabolic pathways. nih.gov |
| Machine Learning / AI | Optimizing synthetic routes and designing novel molecules. | Reaction yields, optimal conditions, novel structures with desired properties. technologynetworks.comnih.gov |
Interdisciplinary Research Integrating Chemical Biology and Material Science
The unique structure of this compound, featuring amino and hydroxyl functional groups on a heterocyclic scaffold, makes it an attractive building block for interdisciplinary applications in both chemical biology and material science.
Chemical Biology: As mentioned, aminopyridine derivatives are promising scaffolds for fluorescent probes. nih.gov These probes are small molecules used to study biological systems by monitoring the activity of proteins or the presence of specific molecules. febs.org The amino and diol functionalities on the this compound ring provide handles for attaching other groups to tune its properties, such as cell permeability, target specificity, and fluorescent wavelength, making it a versatile platform for creating new biological research tools.
Material Science: The hydroxyl and amino groups are reactive sites for polymerization. This allows this compound to be used as a functional monomer to create novel polymers. cmu.edupolysciences.com For instance, the hydroxyl groups can react to form polyesters or polycarbonates, while the pyridine nitrogen offers opportunities for creating coordination polymers or materials with specific electronic properties. researchgate.net Incorporating this monomer into a polymer backbone could impart desirable characteristics such as improved thermal stability, specific ligand-binding capabilities, or altered hydrophilicity. Monomers with hydroxyl and pyridine functionalities are known to be useful in the synthesis of polymers for coatings, adhesives, and advanced materials. cmu.eduresearchgate.netpolysciences.com
Development of Sustainable Production Methods and Circular Economy Principles for Related Pyridine Derivatives
The chemical industry is undergoing a paradigm shift towards sustainability, focusing on green chemistry and circular economy principles. Future research on this compound and related compounds will be heavily influenced by this trend.
Synthesis from Biomass: A key goal is to move away from petroleum-based feedstocks. Research is exploring the synthesis of pyridines from renewable biomass. acsgcipr.org For example, glycerol, a byproduct of biodiesel production, can be converted into pyridine bases using zeolite catalysts. researchgate.net Other strategies involve using lignin, a major component of wood, as a starting material for producing pyridine carboxylic acids through metabolic engineering of microorganisms. acsgcipr.org These bio-based routes offer a path to a more sustainable chemical supply chain.
Green Chemistry Approaches: Beyond renewable feedstocks, the synthetic processes themselves are being redesigned to be more environmentally friendly. This includes the use of green solvents like ionic liquids, which are non-volatile and can be recycled. benthamscience.com Microwave-assisted and ultrasonic-assisted syntheses can dramatically reduce reaction times and energy consumption compared to conventional heating. benthamscience.com
Circular Economy Principles: The circular economy aims to eliminate waste by designing products and processes where materials are continuously reused or recycled. mdpi.com For pyridine derivatives, this could involve developing catalysts that are easily recovered and reused, designing polymers that can be chemically recycled back to their monomeric units, and utilizing waste streams from other industries (like biomass) as starting materials. mdpi.commdpi.com
Q & A
Q. What are the critical safety protocols for handling 3-Aminopyridine-2,5-diol in laboratory settings?
When handling this compound, prioritize engineering controls such as local exhaust ventilation to limit airborne concentrations. Use chemical safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact. In case of exposure, immediately remove contaminated clothing and wash affected areas with soap and water. Emergency showers and eyewash stations must be accessible . Dust generation should be minimized via grounded equipment and static discharge precautions, as fine dust accumulation may pose explosion risks .
Q. How can researchers confirm the identity and purity of this compound?
Validate molecular identity using:
- CAS No : 1003710-26-6 (cross-check with regulatory databases) .
- Spectroscopic analysis : Reference IR spectra (e.g., NIST data ) and compare with experimental results.
- Chromatography : Use HPLC/GC-MS to assess purity, referencing retention times against standards.
Report deviations in molecular weight (126.113 g/mol) or formula (C₅H₆N₂O₂) as indicators of impurities .
Q. What are the recommended storage conditions for this compound?
Store in a tightly sealed container under inert gas (e.g., argon) at 2–8°C. Ensure the storage area is dry, well-ventilated, and segregated from food or beverages. Label containers with hazard warnings (e.g., "Harmful if inhaled") and comply with local disposal regulations (e.g., EPA guidelines) .
Advanced Research Questions
Q. How can thermodynamic data inform the synthesis and stability of this compound derivatives?
Gas-phase thermochemistry data (e.g., ΔfH°gas = 34.46 ± 0.38 kcal/mol) guide reaction design for derivatives. For example:
Q. Table 1: Thermodynamic Parameters for Ion Clustering
| Ion | ΔrH° (kcal/mol) | Method | Reference |
|---|---|---|---|
| K⁺ | 24.2 ± 0.8 | CIDT | |
| Li⁺ | 48.2 ± 2.5 | CIDT | |
| Na⁺ | 32.5 ± 0.9 | CIDT |
Q. How should researchers address contradictory data in biological activity studies of this compound analogs?
For conflicting results (e.g., cytotoxicity vs. inactivity):
- Dose-response validation : Replicate experiments across multiple cell lines (e.g., NCI-H460 and NCI-H292) with strict concentration controls (e.g., 0–100 µM) .
- Structural analogs : Compare with related diols (e.g., 2-methoxy-9,10-dihydrophenanthrene-4,5-diol) to isolate functional group contributions .
- Statistical rigor : Apply ANOVA or multivariate analysis to distinguish experimental noise from true biological effects .
Q. What methodologies are effective for studying the structure-activity relationship (SAR) of this compound in kinase inhibition?
- Synthetic routes : Use aza-Michael addition with maleimide and amines (e.g., TMEDA) to generate analogs .
- Docking studies : Employ AutoDock or Schrödinger to predict binding affinities with targets like EGFR or SRC (e.g., affinity ≤ -9.0 kcal/mol) .
- In vitro validation : Test inhibitory activity using enzymatic assays (e.g., ALK2 inhibition) and correlate with substituent electronic profiles (e.g., 3,5-diaryl groups) .
Q. How can researchers mitigate risks of dust explosion during large-scale synthesis?
- Process design : Use wet synthesis methods or solvent-based reactions to suppress dust formation .
- Ventilation : Implement explosion-proof venting systems and avoid electrostatic discharge via grounded equipment .
- Particle size control : Monitor particle distribution (e.g., < 50 µm) to prevent combustible dust accumulation .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
